Cas no 1494497-68-5 (3-(Aminomethyl)-3-ethoxypentane)

3-(Aminomethyl)-3-ethoxypentane 化学的及び物理的性質

名前と識別子

-

- 2-ethoxy-2-ethylbutan-1-amine

- 3-(aminomethyl)-3-ethoxypentane

- 1494497-68-5

- CS-0296478

- EN300-1293601

- AKOS014383502

- SCHEMBL669682

- 3-(Aminomethyl)-3-ethoxypentane

-

- インチ: 1S/C8H19NO/c1-4-8(5-2,7-9)10-6-3/h4-7,9H2,1-3H3

- InChIKey: UJHXKMHVAXQVLH-UHFFFAOYSA-N

- SMILES: O(CC)C(CN)(CC)CC

計算された属性

- 精确分子量: 145.146664230g/mol

- 同位素质量: 145.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 5

- 複雑さ: 79.3

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 35.2Ų

3-(Aminomethyl)-3-ethoxypentane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293601-1000mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 1000mg |

$557.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-100mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 100mg |

$490.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-5000mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 5000mg |

$1614.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-50mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 50mg |

$468.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-1.0g |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1293601-10000mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 10000mg |

$2393.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-500mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 500mg |

$535.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-250mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 250mg |

$513.0 | 2023-09-30 | ||

| Enamine | EN300-1293601-2500mg |

3-(aminomethyl)-3-ethoxypentane |

1494497-68-5 | 2500mg |

$1089.0 | 2023-09-30 |

3-(Aminomethyl)-3-ethoxypentane 関連文献

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

3-(Aminomethyl)-3-ethoxypentaneに関する追加情報

Introduction to 3-(Aminomethyl)-3-ethoxypentane (CAS No. 1494497-68-5)

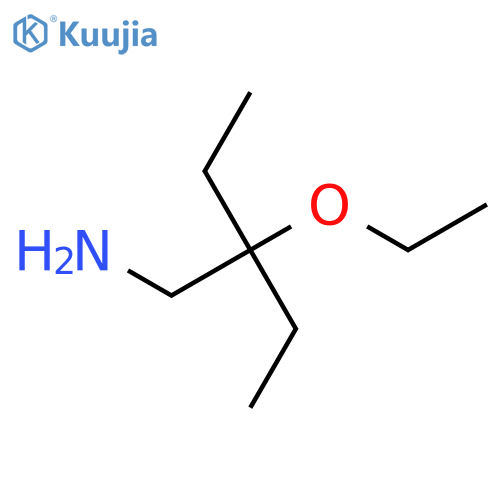

3-(Aminomethyl)-3-ethoxypentane, a compound with the CAS number 1494497-68-5, is a versatile organic molecule that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its amino and ether functionalities, which confer it with a range of chemical properties that make it an attractive candidate for both academic research and industrial applications.

The molecular formula of 3-(Aminomethyl)-3-ethoxypentane is C8H19NO, and its molecular weight is approximately 149.24 g/mol. The compound features a central carbon atom with an aminomethyl group (-CH2NH2) and an ethoxy group (-OCH2CH3) attached to it. These functional groups provide the molecule with both nucleophilic and electrophilic properties, making it a valuable intermediate in synthetic chemistry.

In the realm of medicinal chemistry, 3-(Aminomethyl)-3-ethoxypentane has shown promise as a building block for the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound as a key intermediate in the synthesis of small molecules that exhibit potent antitumor activity. The aminomethyl group can be readily functionalized to introduce additional pharmacophores, enhancing the therapeutic potential of the final product.

Beyond its applications in drug discovery, 3-(Aminomethyl)-3-ethoxypentane has also found utility in materials science. Its ether functionality makes it an excellent candidate for the preparation of polymers with specific properties. A study published in the Journal of Polymer Science demonstrated that this compound can be polymerized to form high-performance materials with enhanced mechanical strength and thermal stability. These materials have potential applications in advanced technologies such as aerospace engineering and electronic devices.

The synthesis of 3-(Aminomethyl)-3-ethoxypentane typically involves a multi-step process that includes the formation of the aminomethyl and ethoxy groups on a suitable starting material. One common approach is to start with an appropriate alkyl halide or alcohol, which is then subjected to nucleophilic substitution reactions to introduce the desired functional groups. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product, making optimization a critical aspect of its synthesis.

In terms of safety and handling, while 3-(Aminomethyl)-3-ethoxypentane is not classified as a hazardous material, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a well-ventilated area to minimize any potential risks associated with its use.

The physical properties of 3-(Aminomethyl)-3-ethoxypentane, such as its boiling point, melting point, and solubility in various solvents, have been well-characterized through extensive experimental studies. These properties are crucial for optimizing its use in different applications. For example, its solubility in polar solvents like ethanol and methanol makes it suitable for reactions that require good solubility parameters.

In conclusion, 3-(Aminomethyl)-3-ethoxypentane (CAS No. 1494497-68-5) is a multifaceted compound with significant potential in both research and industrial settings. Its unique chemical structure provides a foundation for developing novel drugs and advanced materials, making it an important molecule to study and utilize in various scientific disciplines. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the field of chemistry.

1494497-68-5 (3-(Aminomethyl)-3-ethoxypentane) Related Products

- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)

- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)

- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)

- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)